6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate
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Overview
Description
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a complex organic compound that features a pyran ring, a pyrimidine ring, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine derivative, followed by the formation of the pyran ring, and finally the introduction of the benzoate group. Key reagents and conditions include:
Starting Materials: 4-methylpyrimidine-2-thiol, 4-oxo-4H-pyran-3-carboxylic acid, and 2-bromobenzoic acid.
Reaction Conditions: The reactions are usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. Catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3) are often employed to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The thiol group in the pyrimidine ring can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., ethanol).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
4-methylpyrimidin-2-yl thio derivatives: Compounds with similar pyrimidine-thio structures.
4-oxo-4H-pyran derivatives: Compounds with similar pyran ring structures.
2-bromobenzoate derivatives: Compounds with similar benzoate groups.
Uniqueness
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S/c1-11-6-7-20-18(21-11)26-10-12-8-15(22)16(9-24-12)25-17(23)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTZMGURKWXSLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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